N-(4-bromophenyl)-1-{3-[(4-bromophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity and is often used in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of catalysts and solvents would be carefully managed to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Halogen atoms in the compound can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with similar biological activity.
3-(4-Bromoanilino)-3-oxopropanoic acid: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
1-[3-(4-BROMOANILINO)-3-OXOPROPYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H16Br2N4O2 |
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Molecular Weight |
492.2 g/mol |
IUPAC Name |
1-[3-(4-bromoanilino)-3-oxopropyl]-N-(4-bromophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16Br2N4O2/c20-13-1-5-15(6-2-13)22-18(26)10-12-25-11-9-17(24-25)19(27)23-16-7-3-14(21)4-8-16/h1-9,11H,10,12H2,(H,22,26)(H,23,27) |
InChI Key |
AJBBBFJWLQKYOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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